molecular formula C10H7BrFN3OS B5545851 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5545851
M. Wt: 316.15 g/mol
InChI Key: NFYMHZRIGRYLBT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a fluorine atom, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination and fluorination of a benzamide precursor. The thiadiazole ring is then introduced through a cyclization reaction involving appropriate reagents and conditions. For instance, the reaction of benzamide with bromine and fluorine sources under controlled conditions can yield the desired bromo-fluoro intermediate, which is then reacted with a thiadiazole precursor to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The thiadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, blocking their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide adds to its uniqueness, providing additional sites for chemical modification and potentially enhancing its biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMHZRIGRYLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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